molecular formula C23H24ClN3O2S B13122428 N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide

N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide

Cat. No.: B13122428
M. Wt: 442.0 g/mol
InChI Key: BYWHUEPUXRTECY-UHFFFAOYSA-N
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Description

N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide typically involves multiple steps, including the formation of the bipyridine core, the cyclohexyl group attachment, and the final coupling with the methoxythiophene carboxamide. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety can bind to metal ions, influencing enzymatic activities and cellular processes. The cyclohexyl group and methoxythiophene carboxamide can modulate the compound’s lipophilicity and bioavailability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-((trans-4-(3-Chloro-4-cyanophenoxy)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
  • N-((trans-4-(4-Methyl-1-piperazinyl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide

Uniqueness

N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bipyridine moiety allows for metal ion coordination, while the cyclohexyl group provides structural rigidity. The methoxythiophene carboxamide enhances its potential for biological activity and therapeutic applications.

Properties

Molecular Formula

C23H24ClN3O2S

Molecular Weight

442.0 g/mol

IUPAC Name

N-[[4-(5-chloro-3-pyridin-4-ylpyridin-2-yl)cyclohexyl]methyl]-5-methoxythiophene-2-carboxamide

InChI

InChI=1S/C23H24ClN3O2S/c1-29-21-7-6-20(30-21)23(28)27-13-15-2-4-17(5-3-15)22-19(12-18(24)14-26-22)16-8-10-25-11-9-16/h6-12,14-15,17H,2-5,13H2,1H3,(H,27,28)

InChI Key

BYWHUEPUXRTECY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)C(=O)NCC2CCC(CC2)C3=C(C=C(C=N3)Cl)C4=CC=NC=C4

Origin of Product

United States

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